molecular formula C26H35N3O7 B3950821 [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid

[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid

Cat. No.: B3950821
M. Wt: 501.6 g/mol
InChI Key: QKAVOPBNKZMGJE-UHFFFAOYSA-N
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Description

[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethoxyphenyl group and a piperidine ring substituted with a methylfuran group, linked by a methanone bridge. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine and piperidine intermediates, which are then coupled through a methanone linkage. The reaction conditions usually involve:

    Solvents: Commonly used solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are often employed.

    Temperature: Reactions are typically carried out at temperatures ranging from room temperature to 100°C.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxyphenyl and methylfuran groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3.C2H2O4/c1-3-29-23-7-5-4-6-22(23)26-14-16-27(17-15-26)24(28)20-10-12-25(13-11-20)18-21-9-8-19(2)30-21;3-1(4)2(5)6/h4-9,20H,3,10-18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAVOPBNKZMGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC=C(O4)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid
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[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid
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[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid
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[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid
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[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid
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[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanone;oxalic acid

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